OR-1896

PDE III inhibition Cardiovascular pharmacology Guinea pig myocardium

OR-1896 (CAS 220246-81-1) is the active, long-lived metabolite of the inodilator drug levosimendan, formed via hepatic acetylation of the inactive intermediate OR-1855. It functions as a highly selective phosphodiesterase (PDE) III isoform inhibitor and vasodilator, with documented positive inotropic effects across multiple species.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 220246-81-1
Cat. No. B022786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOR-1896
CAS220246-81-1
Synonyms(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
OR 1896
OR-1896
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
InChIKeyGDZXNMWZXLDEKG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

OR-1896 CAS 220246-81-1 Procurement Guide: Active Levosimendan Metabolite for Cardiovascular Research


OR-1896 (CAS 220246-81-1) is the active, long-lived metabolite of the inodilator drug levosimendan, formed via hepatic acetylation of the inactive intermediate OR-1855 . It functions as a highly selective phosphodiesterase (PDE) III isoform inhibitor and vasodilator, with documented positive inotropic effects across multiple species . Unlike the parent compound levosimendan which has a short half-life of approximately 1–1.5 hours, OR-1896 exhibits an extended half-life of 75–80 hours in humans, enabling sustained hemodynamic effects after levosimendan administration .

Why OR-1896 Cannot Be Substituted with Levosimendan or Other PDE III Inhibitors


Procurement of a generic PDE III inhibitor (e.g., milrinone), the parent drug levosimendan, or the intermediate metabolite OR-1855 cannot replicate the unique experimental profile of OR-1896. Direct comparative studies demonstrate that OR-1896 and levosimendan differ by a factor of approximately 40-fold in PDE III inhibitory potency [1]. Furthermore, in hemodynamic studies, OR-1855 produced no measurable effect at any tested dose, confirming its inactivity as an alternative [2]. Critically, OR-1896 exhibits a species-divergent mechanism of action—functioning primarily via PDE III inhibition in rats and humans [3] while retaining calcium-sensitizing activity in other models—which cannot be predicted or modeled using other compounds within the class [4].

OR-1896 Quantitative Comparative Evidence for Scientific Selection


OR-1896 vs. Levosimendan: PDE III Inhibitory Potency Comparison

Direct head-to-head comparison in guinea pig ventricular tissue reveals that OR-1896 exhibits a 40-fold lower potency for PDE III inhibition compared to the parent compound levosimendan. This quantitative difference fundamentally alters the contribution of PDE inhibition to the overall pharmacodynamic profile, making OR-1896 a distinct research tool for isolating calcium-sensitizing effects. [1]

PDE III inhibition Cardiovascular pharmacology Guinea pig myocardium

OR-1896 vs. Levosimendan vs. OR-1855: Hemodynamic Effects in Canine Model

In a comparative canine study, OR-1896 produced a greater reduction in mean arterial pressure (MAP) than levosimendan at clinically relevant infusion rates, while the intermediate metabolite OR-1855 was completely inactive. This establishes OR-1896 as the primary mediator of sustained vasodilatory effects following levosimendan administration. [1]

Hemodynamics Vasodilation Canine cardiovascular model

OR-1896 vs. Dobutamine: Myocardial Oxygen Consumption in Canine Model

Unlike the β1-agonist dobutamine, OR-1896 produces positive inotropic and vasodilatory effects without increasing myocardial oxygen consumption (MVO2). This differential profile is critical for studies of cardiac energetics and heart failure models where oxygen-sparing inotropy is a key endpoint. [1]

Myocardial oxygen consumption Cardiac energetics Inotrope comparison

OR-1896 in Isolated Human Atrium: Species-Specific Mechanism Divergence

In isolated human right atrial preparations, OR-1896 (1 μM) produced a robust positive inotropic effect that was blocked by the PDE III inhibitor cilostamide, confirming PDE III inhibition as the primary mechanism in human tissue. This directly contradicts findings in canine and rabbit models where calcium sensitization was also implicated, highlighting the species-divergent pharmacology of OR-1896. [1]

Human cardiac tissue Positive inotropy PDE III inhibition

OR-1896 vs. EMD57033 vs. Levosimendan: Rat Ventricular PDE3 Inhibition

In rat ventricular strips, the positive inotropic response (PIR) to OR-1896 was completely abolished by the PDE3 inhibitor cilostamide and amplified by the PDE4 inhibitor rolipram, establishing PDE3 inhibition as the exclusive mechanism in this model. Unlike the calcium sensitizer EMD57033, OR-1896 did not sensitize the response to extracellular Ca2+. [1]

PDE3 inhibition Rat ventricular myocardium cAMP signaling

OR-1896 vs. Levosimendan: Pharmacokinetic Half-Life in Humans

OR-1896 exhibits a terminal half-life of approximately 75–80 hours in humans, compared to 1–1.5 hours for the parent drug levosimendan. This 50- to 80-fold difference in elimination half-life makes OR-1896 the compound responsible for the sustained hemodynamic effects observed clinically after levosimendan infusion.

Pharmacokinetics Half-life Sustained exposure

OR-1896 Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting PDE3-Dependent vs. Calcium-Sensitizing Inotropy in Cardiac Tissue

OR-1896's 40-fold lower PDE III inhibitory potency relative to levosimendan [1], combined with its species-specific mechanism (PDE3 inhibition in rat and human [2], calcium sensitization in dog and rabbit [3]), makes it an ideal tool for isolating and comparing inotropic mechanisms. Researchers can use OR-1896 as a PDE3-selective probe in human atrial tissue studies or as a calcium-sensitizing probe in canine/rabbit models, depending on the experimental species and scientific question.

Long-Term Cardiovascular Pharmacology Studies Requiring Sustained Compound Exposure

With a terminal half-life of 75–80 hours in humans , OR-1896 is uniquely suited for chronic in vivo studies of heart failure, cardiac remodeling, and hypertension where sustained hemodynamic effects are required. This extended pharmacokinetic profile eliminates the need for continuous infusion protocols typically required for short-acting compounds like levosimendan (t½ = 1–1.5 hours), enabling more practical long-term oral or once-daily dosing regimens in rodent models.

Oxygen-Sparing Inotrope Studies in Ischemic or Failing Myocardium

OR-1896's demonstrated ability to increase contractility (+133 ± 13% dP/dt) without increasing myocardial oxygen consumption [4]—in direct contrast to dobutamine's 79% increase in MVO2—positions it as the compound of choice for studies investigating inotropic support in ischemic heart disease or heart failure models where oxygen supply-demand mismatch is a critical endpoint. This property is particularly valuable for evaluating therapeutic strategies that avoid the detrimental energetic consequences of traditional inotropes.

Human-Relevant PDE3 Inhibition Studies with Translational Validity

The confirmation that OR-1896 acts via PDE III inhibition in isolated human atrial tissue (72 ± 14.7% increase in contractile force at 1 μM, blocked by cilostamide) [5] validates its use as a human-relevant PDE3 inhibitor probe. Unlike milrinone, which carries established mortality risk in chronic heart failure, OR-1896 offers a distinct pharmacological profile for translational research focused on PDE3-mediated inotropy in human myocardium without confounding calcium-sensitizing effects.

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